N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE
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Overview
Description
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, a thiadiazole ring, and a nitroaniline moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE typically involves multiple steps. One common method starts with the preparation of 4-chloro-1-methyl-1H-pyrazole, which is then reacted with various reagents to introduce the thiadiazole and nitroaniline groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride
- 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE stands out due to its unique combination of functional groups. This allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. Its structure also makes it a versatile building block for synthesizing more complex molecules .
Properties
Molecular Formula |
C12H9ClN6O2S |
---|---|
Molecular Weight |
336.76 g/mol |
IUPAC Name |
5-(4-chloro-1-methylpyrazol-3-yl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H9ClN6O2S/c1-18-6-9(13)10(17-18)11-15-16-12(22-11)14-7-2-4-8(5-3-7)19(20)21/h2-6H,1H3,(H,14,16) |
InChI Key |
PUTVSASWZWJVCQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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